1,3,4- vs. 1,2,4-Oxadiazole Regioisomer Lipophilicity (log D): An Order-of-Magnitude Advantage for 1,3,4-Oxadiazole Scaffolds
In a systematic matched-pair analysis of the AstraZeneca compound collection, 1,3,4-oxadiazole regioisomers consistently displayed an order-of-magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, alongside superior metabolic stability and reduced hERG inhibition . Since 2-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-ol is a 1,3,4-oxadiazole, it benefits from this intrinsic scaffold advantage. While no direct log D7.4 measurement has been published for this specific compound, computational prediction based on its structure (tertiary alcohol, MW 142, 2 H-bond donors, 4 H-bond acceptors, XLogP3 ~0.2) indicated a favorably low log D7.4 of approximately –0.5, consistent with the 1,3,4-oxadiazole scaffold trend .
| Evidence Dimension | Lipophilicity (log D7.4) |
|---|---|
| Target Compound Data | Computed/estimated log D7.4 ≈ –0.5 (XLogP3 ~0.2; MW 142, HBD 2, HBA 4); predicted using SwissADME methodology |
| Comparator Or Baseline | 1,2,4-oxadiazole matched-pair analogs: typically 1 log unit higher log D than their 1,3,4-oxadiazole counterparts across the AstraZeneca dataset |
| Quantified Difference | ~1 log unit (order of magnitude) lower log D for 1,3,4-oxadiazole regioisomer class vs. 1,2,4-oxadiazole regioisomer class |
| Conditions | Systematic matched molecular pair analysis across AstraZeneca proprietary compound collection; computational prediction via SwissADME for target compound |
Why This Matters
Lower lipophilicity translates to reduced phospholipidosis risk, lower metabolic clearance, and improved aqueous solubility—critical parameters for selecting fragment-like building blocks in CNS drug discovery programs where the 5-methyl-1,3,4-oxadiazol-2-yl motif is patent-protected for Alzheimer's targets .
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
- [2] SwissADME. Computational prediction for 2-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-ol (SMILES: CC1=NN=C(O1)C(C)(C)O). Swiss Institute of Bioinformatics. http://www.swissadme.ch (accessed 2026-05-02). View Source
- [3] Dreyfus, N. J. F.; Lindsay-Scott, P. J. 5-Methyl-1,3,4-oxadiazol-2-yl Compounds. U.S. Patent US 10,377,750 B2, August 13, 2019. View Source
